molecular formula C37H41F3O6Si B13637304 [4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B13637304
M. Wt: 666.8 g/mol
InChI Key: WOAZYHLGNODOFU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple functional groups:

  • Cyclopenta[b]furan core: A fused bicyclic system with a ketone group (2-oxo) that may influence conformational rigidity and reactivity .
  • Tert-butyl(dimethyl)silyl (TBDMS) ether: A bulky protecting group commonly used to stabilize hydroxyl intermediates during synthesis, enhancing selectivity in multi-step reactions .
  • 3-(Trifluoromethyl)phenoxy substituent: The trifluoromethyl group increases lipophilicity and metabolic stability, a feature shared with bioactive pharmaceuticals .
  • 4-Phenylbenzoate ester: This ester group is often employed to improve solubility or modulate pharmacokinetic properties .

For example, highlights the use of 4-phenylbenzoate in enantiomeric purification, a critical step in producing chiral pharmaceuticals .

Properties

IUPAC Name

[4-[3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41F3O6Si/c1-36(2,3)47(4,5)46-29(23-43-28-13-9-12-27(20-28)37(38,39)40)18-19-30-31-21-34(41)44-33(31)22-32(30)45-35(42)26-16-14-25(15-17-26)24-10-7-6-8-11-24/h6-20,29-33H,21-23H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZYHLGNODOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C=CC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41F3O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclopentafuran structure, followed by the introduction of the tert-butyl(dimethyl)silyl and trifluoromethylphenoxy groups. The final step involves the esterification of the compound with 4-phenylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the silyl ether and phenoxy groups makes it susceptible to oxidation under certain conditions.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: Its stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which [4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group, for example, is known to enhance the binding affinity of compounds to certain proteins. Additionally, the silyl ether group may facilitate the compound’s entry into cells, where it can interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / Feature Key Similarities Key Differences Source
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate Shares a benzoate ester backbone; similar molecular weight (~378–450 g/mol). Lacks the TBDMS group and cyclopenta[b]furan core; simpler alkyl/cyclohexyl substituents.
Epoxy alcohol intermediates () Utilizes TBDMS as a protecting group; employs 4-phenylbenzoate for enantiopurity. Differs in core structure (lacks cyclopenta[b]furan); focuses on epoxy alcohol synthesis.
Kaempferol coumaroyl-glucose-rhamnoside () Contains aromatic esters (coumaroyl) and glycosidic linkages. Polar sugar moieties contrast with the lipophilic TBDMS and trifluoromethyl groups.
Triazole derivatives () Features sulfonyl and halogenated phenyl groups; characterized via IR/NMR. Nitrogen-rich heterocycles vs. oxygenated furan core; divergent synthetic pathways.

Functional Group Impact on Properties

  • TBDMS Group : Compared to simpler silyl ethers (e.g., trimethylsilyl), TBDMS offers superior steric protection, reducing unwanted side reactions during synthesis . In contrast, the absence of such protection in 4-pentylphenyl benzoate () limits its use in multi-step syntheses .
  • Trifluoromethylphenoxy vs. Halogenated Phenyl Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to chlorinated/brominated analogs in , which may exhibit higher reactivity in nucleophilic substitutions .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1700 cm⁻¹) aligns with 4-phenylbenzoate derivatives in , while the absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from thione-containing triazoles in .
  • NMR Analysis : The cyclopenta[b]furan core’s protons are expected to resonate in the δ 3.0–5.5 ppm range (similar to furan derivatives in ), whereas the TBDMS group’s methyl signals would appear near δ 0.2–0.5 ppm, a pattern observed in silyl-protected intermediates in and .

Biological Activity

The compound [4-[3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure combining several functional groups that may influence its biological activity. The presence of the trifluoromethyl group is noteworthy as it often enhances the lipophilicity and binding affinity of compounds to biological targets. The tert-butyl(dimethyl)silyl moiety may facilitate cellular uptake due to its hydrophobic nature.

PropertyDescription
IUPAC Name[4-[3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Molecular FormulaC37H41F3O6Si
Molecular Weight661.77 g/mol

The biological activity of this compound is likely mediated through several pathways:

  • Protein Binding : The trifluoromethyl group enhances the binding affinity to various proteins by increasing hydrophobic interactions. This property is critical for interactions with enzymes and receptors.
  • Cellular Uptake : The silyl ether group may facilitate the entry of the compound into cells, allowing it to interact with intracellular targets.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways or signal transduction.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the compound's structure can significantly impact its biological activity:

  • Trifluoromethyl Group : Studies have shown that introducing a trifluoromethyl group can increase the potency of compounds against certain biological targets by enhancing their lipophilicity and binding characteristics .
  • Silyl Ether Group : The presence of silyl groups can improve stability and solubility in biological systems .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds with similar structural motifs exhibited significant anticancer properties in vitro. For example, derivatives containing trifluoromethyl groups showed enhanced cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition :
    • Compounds similar to [4-[3-[tert-butyl(dimethyl)silyl]oxy...] have been reported to inhibit enzymes such as protein kinases and phosphatases, which play crucial roles in cell signaling pathways .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityNotes
Compound AModerate anticancer activityLacks trifluoromethyl group
Compound BHigh enzyme inhibitionContains additional aromatic rings

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